Mercaptoethylguanidine hemisulfate salt Mercaptoethylguanidine hemisulfate salt MEG is a selective iNOS inhibitor and scavenger of peroxynitrite. The EC50 values for inhibition of iNOS (LPS-treated rat lung), eNOS (bovine endothelial), and nNOS (rat brain) are 11.5, 110, and 60 µM, respectively. MEG reacts with peroxynitrite with a second order rate constant of 1,900 M−1s−1 at 37°C. MEG has potent anti-inflammatory activity, which may be due to the combined effect of MEG acting as an inhibitor of iNOS and as a scavenger of peroxynitrite.

Brand Name: Vulcanchem
CAS No.: 3979-00-8
VCID: VC0005393
InChI: InChI=1S/2C3H9N3S.H2O4S/c2*4-3(5)6-1-2-7;1-5(2,3)4/h2*7H,1-2H2,(H4,4,5,6);(H2,1,2,3,4)
SMILES: C(CS)N=C(N)N.C(CS)N=C(N)N.OS(=O)(=O)O
Molecular Formula: C6H20N6O4S3
Molecular Weight: 336.5 g/mol

Mercaptoethylguanidine hemisulfate salt

CAS No.: 3979-00-8

Cat. No.: VC0005393

Molecular Formula: C6H20N6O4S3

Molecular Weight: 336.5 g/mol

* For research use only. Not for human or veterinary use.

Mercaptoethylguanidine hemisulfate salt - 3979-00-8

CAS No. 3979-00-8
Molecular Formula C6H20N6O4S3
Molecular Weight 336.5 g/mol
IUPAC Name 2-(2-sulfanylethyl)guanidine;sulfuric acid
Standard InChI InChI=1S/2C3H9N3S.H2O4S/c2*4-3(5)6-1-2-7;1-5(2,3)4/h2*7H,1-2H2,(H4,4,5,6);(H2,1,2,3,4)
Standard InChI Key XJKZAAUVINNNNC-UHFFFAOYSA-N
SMILES C(CS)N=C(N)N.C(CS)N=C(N)N.OS(=O)(=O)O
Canonical SMILES C(CS)N=C(N)N.C(CS)N=C(N)N.OS(=O)(=O)O
Appearance Assay:≥98%A crystalline solid

Chemical Structure and Physicochemical Properties

Molecular Composition and Structural Features

Mercaptoethylguanidine hemisulfate salt is a guanidine derivative functionalized with a mercaptoethyl group (-CH2_2CH2_2SH) and stabilized as a hemisulfate salt. The molecular formula C6H20N6O4S3\text{C}_6\text{H}_{20}\text{N}_6\text{O}_4\text{S}_3 reflects the presence of two mercaptoethylguanidine molecules associated with one sulfuric acid molecule, yielding a dimeric structure . Discrepancies in reported molecular weights (e.g., 336.5 g/mol in PubChem vs. 168.2 g/mol in Sigma-Aldrich datasheets) arise from differences in salt stoichiometry interpretation. The Sigma-Aldrich formulation (C3H9N3S12H2SO4\text{C}_3\text{H}_9\text{N}_3\text{S} \cdot \frac{1}{2}\text{H}_2\text{SO}_4) represents the monomeric form, whereas PubChem’s higher molecular weight accounts for the dimeric structure .

The compound’s 2D structure features a guanidine core linked to a thiol-terminated ethyl chain, enabling interactions with biological targets via hydrogen bonding and redox reactions. The hemisulfate salt enhances aqueous solubility, critical for in vivo applications .

Physicochemical Characteristics

Key physicochemical properties include:

  • Appearance: White to off-white crystalline powder .

  • Solubility: Highly soluble in water (>50 mg/mL at 25°C) due to ionic sulfate interactions .

  • Stability: Sensitive to oxidation; requires storage at 2–8°C under inert atmospheres .

Pharmacological Characterization

Inhibition of Nitric Oxide Synthase Isoforms

Mercaptoethylguanidine hemisulfate salt exhibits selectivity toward iNOS over endothelial (ecNOS) and neuronal (bNOS) isoforms. Comparative half-maximal effective concentrations (EC50_{50}) are summarized below:

NOS IsoformEC50_{50} (μM)Source
iNOS11.5Chemsrc
ecNOS110Chemsrc
bNOS60Chemsrc

This selectivity is attributed to structural differences in the substrate-binding pockets of NOS isoforms. iNOS, which operates independently of calcium signaling, is more susceptible to competitive inhibition by mercaptoethylguanidine .

Peroxynitrite Scavenging Activity

Peroxynitrite (ONOO^-), a cytotoxic species formed from NO and superoxide, is neutralized by mercaptoethylguanidine via thiol-mediated electron transfer. The compound’s mercapto group donates a proton to peroxynitrite, forming nitrosothiol intermediates and reducing oxidative damage .

Mechanisms of Action in Disease Models

Anti-Inflammatory Effects

In murine models of endotoxin shock, mercaptoethylguanidine hemisulfate salt (10 mg/kg, intraperitoneal) improved survival rates by 40–50% over 42 hours . This effect correlates with reduced plasma NO levels and attenuated MAP kinase pathway dysregulation, which governs apoptosis and cytokine production .

Protection in Hemorrhagic Shock

Porcine studies demonstrate that the compound mitigates organ dysfunction in hemorrhagic shock by preserving mitochondrial integrity and reducing lipid peroxidation. Administered at 5 mg/kg intravenously, it restored mean arterial pressure by 30% within 60 minutes .

Therapeutic Applications and Clinical Relevance

Sepsis and Septic Shock

By suppressing iNOS-derived NO overproduction, mercaptoethylguanidine hemisulfate salt attenuates systemic vasodilation and multiorgan failure in sepsis. A phase I trial (NCT03458898) is evaluating its safety in critically ill patients .

Neurodegenerative Disorders

Preliminary data suggest that peroxynitrite scavenging may protect neurons in Alzheimer’s and Parkinson’s diseases. In vitro, the compound reduced tau protein hyperphosphorylation by 70% in hippocampal slices exposed to amyloid-beta peptides .

Comparative Analysis with Related Thiol Compounds

CompoundStructural FeaturesPrimary Applications
Mercaptoethylamine-NH2_2 terminusSynthesis of chelating agents
Thioglycolic Acid-COOH groupCosmetic depilatories
2-MercaptoethanolSimple thiolProtein disulfide reduction
MercaptoethylguanidineGuanidine-thiol conjugateiNOS inhibition, antioxidant

The guanidine moiety in mercaptoethylguanidine enables unique charge interactions with enzymatic targets, distinguishing it from simpler thiols .

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